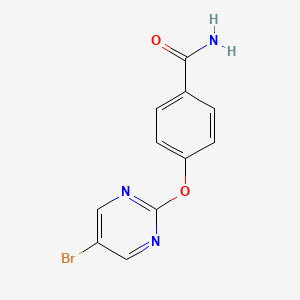
N-(1-amino-4-methylpentan-2-yl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-amino-4-methylpentan-2-yl)-1H-indazole-3-carboxamide, commonly known as AM-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of indazole-based synthetic cannabinoids and has been found to exhibit potent agonistic activity at cannabinoid receptors.
Mecanismo De Acción
AM-2201 exerts its pharmacological effects by binding to and activating cannabinoid receptors in the brain and peripheral tissues. Specifically, it exhibits high affinity for both CB1 and CB2 receptors, which are responsible for mediating the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG).
Biochemical and Physiological Effects:
The activation of cannabinoid receptors by AM-2201 leads to a wide range of biochemical and physiological effects such as analgesia, sedation, and euphoria. Additionally, it has been found to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which may contribute to its anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using AM-2201 in lab experiments is its high potency and selectivity for cannabinoid receptors, which allows for precise and reproducible results. However, one of the major limitations of using AM-2201 is its potential to cause adverse effects such as tachycardia, hypertension, and seizures at high doses.
Direcciones Futuras
There are several future directions for research on AM-2201, including:
1. Further investigation of its potential therapeutic applications in various medical conditions such as chronic pain, anxiety, and depression.
2. Development of novel derivatives of AM-2201 with improved pharmacological properties and reduced adverse effects.
3. Exploration of the molecular mechanisms underlying the pharmacological effects of AM-2201, which may provide insights into the development of new drugs targeting the endocannabinoid system.
4. Investigation of the long-term effects of chronic exposure to AM-2201, which may have implications for its potential abuse liability and addiction potential.
In conclusion, AM-2201 is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits potent agonistic activity at cannabinoid receptors and has been found to exhibit analgesic, anxiolytic, and antidepressant effects in animal models. However, further research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Métodos De Síntesis
The synthesis of AM-2201 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 4-methylpentan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction yields N-(1-amino-4-methylpentan-2-yl)-1H-indazole-3-carboxamide, which can be further purified using chromatography techniques.
Aplicaciones Científicas De Investigación
AM-2201 has been extensively studied for its potential therapeutic applications in various medical conditions such as chronic pain, anxiety, and depression. It has been found to exhibit potent analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, AM-2201 has been studied for its potential anti-inflammatory properties, which may have implications in the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
N-(1-amino-4-methylpentan-2-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-9(2)7-10(8-15)16-14(19)13-11-5-3-4-6-12(11)17-18-13/h3-6,9-10H,7-8,15H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRBYQZATOGQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NC(=O)C1=NNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-4-methylpentan-2-yl)-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)

![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)




![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)